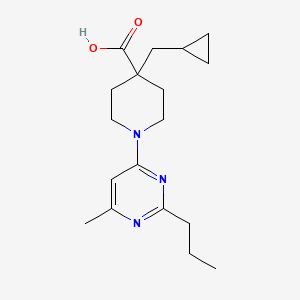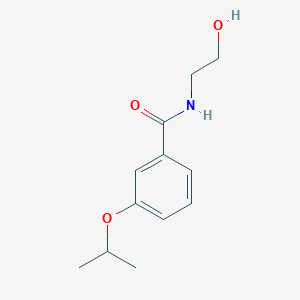![molecular formula C25H27N3 B5342252 (2R,3R,6R)-5-(isoquinolin-5-ylmethyl)-3-phenyl-1,5-diazatricyclo[5.2.2.02,6]undecane](/img/structure/B5342252.png)
(2R,3R,6R)-5-(isoquinolin-5-ylmethyl)-3-phenyl-1,5-diazatricyclo[5.2.2.02,6]undecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3R,6R)-5-(isoquinolin-5-ylmethyl)-3-phenyl-1,5-diazatricyclo[52202,6]undecane is a complex organic compound with a unique tricyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,6R)-5-(isoquinolin-5-ylmethyl)-3-phenyl-1,5-diazatricyclo[5.2.2.02,6]undecane typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the tricyclic core: This can be achieved through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts.
Introduction of the isoquinolin-5-ylmethyl group: This step may involve a nucleophilic substitution reaction, where the isoquinoline derivative is introduced to the tricyclic core.
Addition of the phenyl group: This can be done through a Friedel-Crafts alkylation reaction, using a phenyl halide and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
化学反応の分析
Types of Reactions
(2R,3R,6R)-5-(isoquinolin-5-ylmethyl)-3-phenyl-1,5-diazatricyclo[5.2.2.02,6]undecane can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Reduced derivatives with hydrogenated bonds.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
(2R,3R,6R)-5-(isoquinolin-5-ylmethyl)-3-phenyl-1,5-diazatricyclo[5.2.2.02,6]undecane has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological processes, including enzyme interactions and receptor binding.
作用機序
The mechanism of action of (2R,3R,6R)-5-(isoquinolin-5-ylmethyl)-3-phenyl-1,5-diazatricyclo[5.2.2.02,6]undecane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s tricyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecule. This can lead to various biological effects, depending on the target and the context of the interaction.
類似化合物との比較
Similar Compounds
(2R,3R,6R)-5-(isoquinolin-5-ylmethyl)-3-phenyl-1,5-diazatricyclo[5.2.2.02,6]undecane: is similar to other tricyclic compounds, such as:
Uniqueness
What sets this compound apart is its specific substitution pattern, which imparts unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
特性
IUPAC Name |
(2R,3R,6R)-5-(isoquinolin-5-ylmethyl)-3-phenyl-1,5-diazatricyclo[5.2.2.02,6]undecane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3/c1-2-5-18(6-3-1)23-17-28(24-19-10-13-27(14-11-19)25(23)24)16-21-8-4-7-20-15-26-12-9-22(20)21/h1-9,12,15,19,23-25H,10-11,13-14,16-17H2/t23-,24+,25+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCKDEFQAUABPKN-ISJGIBHGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C3C2C(CN3CC4=CC=CC5=C4C=CN=C5)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CCC1[C@@H]3[C@H]2[C@@H](CN3CC4=CC=CC5=C4C=CN=C5)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-benzyl-2-[(5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B5342176.png)
![N-(3-amino-3-oxopropyl)-N,1-dimethyl-3-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B5342179.png)
![N-[4-chloro-3-(4-morpholinylsulfonyl)phenyl]-4-fluoro-N'-(phenylsulfonyl)benzenecarboximidamide](/img/structure/B5342199.png)

![1-(4-{[1-(5-chloropyridin-2-yl)-1H-pyrrol-2-yl]methyl}-1,4-oxazepan-6-yl)-N,N-dimethylmethanamine](/img/structure/B5342218.png)
![6-(6,7-dihydro-5H-cyclopenta[b]pyridin-7-ylamino)-N-[(3-propylisoxazol-5-yl)methyl]nicotinamide](/img/structure/B5342231.png)
![2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-(3-methyl-2-thienyl)acrylonitrile](/img/structure/B5342232.png)
![4-{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N,N-dimethylpiperazine-1-carboxamide](/img/structure/B5342245.png)
![4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B5342256.png)
![8-(1-benzofuran-2-ylmethyl)-6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepine](/img/structure/B5342261.png)
![(3S*,4R*)-3-isobutyl-4-methyl-1-[(3-methyl-2-thienyl)sulfonyl]piperidin-4-ol](/img/structure/B5342267.png)

![5-[3-[2-(4-imidazol-1-ylphenyl)imidazol-1-yl]propyl]-2H-tetrazole](/img/structure/B5342285.png)
![3-methyl-4-[1-({1-[(2E)-3-phenyl-2-propen-1-yl]-1H-1,2,3-triazol-4-yl}carbonyl)-2-pyrrolidinyl]-1,2,5-oxadiazole](/img/structure/B5342291.png)
